N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of BTTC involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The molecular structure of BTTC is complex and involves several functional groups. The molecule contains a thiophene ring, a thiadiazole ring, and a carboxamide group. The presence of these functional groups contributes to the unique properties of BTTC.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of BTTC include a Suzuki cross-coupling reaction and a condensation reaction . The Suzuki cross-coupling reaction is a type of palladium-catalyzed coupling reaction that is widely used in organic chemistry to form carbon-carbon bonds .Scientific Research Applications
Synthesis and Biological Activity
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is part of a broader category of compounds known for their versatile chemical structures and significant biological activities. This compound, like its related derivatives, has been the subject of research for its potential applications in various scientific and medicinal fields.
Anticancer Properties : A study on the synthesis, anticancer evaluation, and docking of thiadiazole and benzamide derivatives, including similar compounds to this compound, revealed promising anticancer activities. These compounds were tested against several human cancer cell lines, showing significant inhibitory effects. The most effective compounds exhibited GI50 values comparable to Adriamycin, a standard drug used in cancer therapy. The molecular docking study aimed to elucidate the mechanism of action, suggesting that these compounds could interact with cancer-related molecular targets effectively. Furthermore, a computational study was performed to predict the ADMET properties, indicating good oral drug-like behavior (Tiwari et al., 2017).
Drug Synthesis and Characterization : Research on the parallel synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives, which are structurally related to this compound, developed a general method for producing various drug-like thiadiazole derivatives. This method involves initial cyclization reactions, highlighting the synthetic utility and potential pharmacological applications of these compounds. The synthesis route is efficient, yielding the desired products in good purity and yield, which is crucial for further pharmaceutical development (Park et al., 2009).
Photovoltaic Applications : Another area of application for structurally related compounds is in the field of organic electronics, particularly in bulk heterojunction solar cells. Donor-acceptor polymers incorporating thiadiazole units have been studied for their pronounced effect on the positioning of alkyl chains, which significantly influences the photovoltaic performance and film morphology. This research suggests the potential of thiadiazole derivatives in enhancing the efficiency of solar cells, which could be extended to compounds like this compound (Zhou et al., 2010).
Mechanism of Action
Target of Action
The primary target of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is the STING protein, an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .
Mode of Action
This compound acts as an agonist to the STING protein. Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . The proposed binding mode of the compound and STING protein includes two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS3/c18-12(11-7-4-8-19-11)15-13-16-17-14(21-13)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGLKRIAANYMAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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